molecular formula C12H15N5OS B2434780 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034269-48-0

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2434780
CAS No.: 2034269-48-0
M. Wt: 277.35
InChI Key: CKMJBOQDIILCPI-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H15N5OS and its molecular weight is 277.35. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A study on the design and synthesis of novel derivatives related to your compound of interest demonstrated significant anticonvulsant activities. This research emphasized the potential of these compounds as sodium channel blockers, highlighting their relevance in developing new therapeutic agents for epilepsy. The most potent compound in this series showed an ED50 value of 6.20 mg/kg (oral/rat), indicating its efficacy in the maximal electroshock (MES) test, surpassing the protective index of the reference drug phenytoin. This indicates the compound's potential mechanism of action involving sodium channel modulation (Malik & Khan, 2014).

Biological Activities

  • Novel pyrrolidine derivatives bearing a 1,2,4-triazole ring have been synthesized, showcasing a variety of biological activities, such as antimigraine, antiviral, anticancer, and anxiolytic effects. These compounds are structurally related to your compound and underscore the importance of the 1,2,4-triazole scaffold in medicinal chemistry. This study provides a foundation for further exploration into the therapeutic applications of such molecules (Prasad et al., 2021).

Antimicrobial and Antioxidant Activities

  • Research into pyridine derivatives, including those structurally related to your compound, has demonstrated variable and modest antimicrobial activity against several strains of bacteria and fungi. This suggests the potential utility of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Drug Development and Chemotherapeutic Applications

  • Another study focused on novel silver complexes based on phosphane and ester derivatives of bis(pyrazol-1-yl)acetate ligands, targeting Thioredoxin Reductase (TrxR) for the management of small-cell lung carcinoma (SCLC). These complexes exhibited significant in vitro antitumor activity, demonstrating more effectiveness than cisplatin against a panel of human cancer cell lines, including SCLC. This research highlights the potential of utilizing such compounds in chemotherapeutic applications, offering a promising avenue for the development of new cancer treatments (Pellei et al., 2023).

Mechanism of Action

Target of Action

Compounds containing similar moieties such as thiazole and triazole have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

It’s known that the thiazole and triazole moieties in the compound can interact with biological targets in multiple ways . For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with the target, while the sulfur atom in the thiazole ring can participate in hydrophobic interactions .

Biochemical Pathways

Compounds containing thiazole and triazole moieties are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Compounds with similar structures have been reported to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological target .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-11(19-9(2)15-8)12(18)16-6-3-10(7-16)17-13-4-5-14-17/h4-5,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMJBOQDIILCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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